2-Acetamidoglucal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-[(2R,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h3,6-8,10,12-13H,2H2,1H3,(H,9,11)/t6-,7-,8-/m1/s1 |
InChI Key |
LKFJQOCOGNNTCY-BWZBUEFSSA-N |
SMILES |
CC(=O)NC1=COC(C(C1O)O)CO |
Isomeric SMILES |
CC(=O)NC1=CO[C@@H]([C@H]([C@@H]1O)O)CO |
Canonical SMILES |
CC(=O)NC1=COC(C(C1O)O)CO |
Synonyms |
2-acetamido-1,2-dideoxy-D-arabino-hex-1-enopyranose 2-acetamido-D-glucal 2-acetamidoglucal |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetamidoglucal and Its Analogues
Total Synthesis Approaches to 2-Acetamidoglucal
Total synthesis of this compound often commences from readily available monosaccharides, such as N-acetylglucosamine. These methods involve the strategic installation of the endocyclic double bond characteristic of the glucal structure.
| Precursor Synthesis Step | Reagents | Product | Yield | Reference |
| Acetylation and Chlorination | Acetyl chloride | 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride | 56% | escholarship.org |
The crucial step in forming the glycal structure is the creation of the C1-C2 double bond. This is typically achieved through an elimination reaction. Starting from the peracetylated glycosyl chloride, treatment with isopropenyl acetate (B1210297) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) induces an elimination reaction to yield the peracetylated glucal. escholarship.org
In biological systems, this compound is formed as a key intermediate from UDP-N-acetylglucosamine (UDP-GlcNAc). ubc.ca Both mammalian and bacterial UDP-GlcNAc 2-epimerases catalyze an anti-elimination of UDP to generate the this compound intermediate. ubc.cascite.airesearchgate.netacs.org This enzymatic strategy underscores the fundamental role of elimination reactions in the formation of this compound. The chemical principle of these eliminations often follows established rules, where the formation of the most substituted, and therefore most stable, alkene is favored, a concept known as the Zaitsev rule. masterorganicchemistry.com
The mechanism involves the departure of a leaving group from the anomeric carbon and a proton from the C2 position. In the enzymatic reaction, this proceeds via an anti-elimination pathway. scite.airesearchgate.net Subsequent reactions of the glucal can involve reduction or other modifications.
| Glucal Formation Step | Reagents/Enzyme | Mechanism | Yield | Reference |
| Chemical Synthesis | Isopropenyl acetate, p-TsOH | Elimination | 85% | escholarship.org |
| Biosynthesis | UDP-GlcNAc 2-epimerase | anti-elimination of UDP | - | ubc.caacs.org |
Dehydro-N-Acetylglucosamine Derivatives as Precursors
Modular and Stereoselective Syntheses of this compound Scaffolds
Modular approaches to this compound and its derivatives offer flexibility and control over the final structure. These methods often employ reactive intermediates that allow for the stereoselective introduction of various functional groups.
The oxazoline (B21484) ring is a valuable functional group in carbohydrate chemistry. The synthesis of 2-alkoxy glyco-[2,1-d]-2-oxazolines from corresponding 2-alkoxycarbonylamino-2-deoxy glucosyl halides has been studied. researchgate.net Unlike other glyco-oxazolines, these 2-alkoxy derivatives require highly basic media for their formation. researchgate.net Once formed, these oxazoline derivatives act as effective glycosyl donors for stereoselective 1,2-trans glycosylation under mild acidic conditions. researchgate.net Some reaction conditions have been noted to produce either an oxazoline or a 2-acetamidoglycal, indicating a close relationship between these intermediates. molaid.com Efficient one-pot methods for synthesizing 2-oxazolines have been developed, for instance, by condensing an aldehyde with an amino alcohol, followed by oxidation with N-bromosuccinimide (NBS). organic-chemistry.org Other modern approaches include hypervalent iodine-mediated oxidative cyclization of N-allylamides and catalytic ring-opening of 3-amido oxetanes. rsc.orgnsf.gov
Controlling the stereochemistry during the synthesis and subsequent reactions of glycals is crucial. The use of specific catalysts, such as B(C6F5)3, allows for the substrate-controlled, direct α-stereoselective synthesis of deoxyglycosides from glycals. diva-portal.org This method's outcome depends on the glycal's activation state; deactivated glycals yield 2,3-unsaturated α-O-glycosides, while activated glycals produce 2-deoxyglycosides. diva-portal.org
Alkoxyhalogenation of glucal esters is another reaction where stereochemistry is tightly controlled. The reaction proceeds with high stereospecificity, where the electrophilic halogen is captured by C-2 from the axial face, followed by a trans-addition of the alcohol. The stereoselectivity of elimination reactions themselves, which are fundamental to glycal formation, can also be controlled. E2 eliminations are known to be stereoselective, often proceeding through a trans-diaxial arrangement of the leaving group and the proton being removed in cyclic systems like pyranose rings. iitk.ac.in
Oxazoline-Mediated Routes to 2-Acetamidoglycals
Preparation of Structurally Modified this compound Derivatives
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of structurally modified derivatives with potential biological applications.
Research has led to the synthesis of the first C-glycosidic derivatives of this compound. acs.org Furthermore, UDP-exo-glycal derivatives and ketosides have been designed and synthesized as mimics of transition states or bis-substrate analogues to inhibit enzymes like UDP-GlcNAc 2-epimerase. researchgate.netresearchgate.net
Synthesis of Glucal Esters and Acetylated Forms
The synthesis of this compound and its acetylated derivatives serves as a foundational step for creating more complex carbohydrate structures. A common route to this compound involves multiple steps starting from N-acetylglucosamine (GlcNAc). One reported synthesis begins with the reaction of GlcNAc with acetyl chloride to produce a glycosyl chloride intermediate. mdpi.com This intermediate is then treated with isopropenyl acetate to form the glucal, which is subsequently deacetylated using sodium methoxide (B1231860) to yield this compound. mdpi.com
The modification of the glucal structure to include esters and amides often utilizes 2-iodo-3,4,6-tri-O-acetyl-D-glucal as a key intermediate. rsc.org Carbonylative coupling reactions, catalyzed by palladium, have proven effective for this purpose. In one approach, molybdenum hexacarbonyl (Mo(CO)₆) is used as a solid source of carbon monoxide. rsc.orgfapesp.br This method allows for the synthesis of various amidoglucals and glucal esters in good to high yields under mild, ligand-free conditions. rsc.orgresearchgate.net The reaction proceeds in a single pot with short reaction times. rsc.org
Another strategy involves a palladium-catalyzed aminocarbonylation using 1-iodoglycals. This process has been used to synthesize a range of D-glycal amides by coupling the iodoglycal with various aromatic amines, alkyl amines, and amino acids. acs.org Similarly, alkoxycarbonylation using phenols as coupling partners has been employed to prepare D-glucal esters. acs.org
The reactivity of the double bond in glucal esters is central to their synthetic utility. For instance, the alkoxybromination of this compound with N-bromosuccinimide (NBS) in the presence of an alcohol does not proceed like simple glucals. Instead of forming a 2-bromo-glycoside, the reaction leads to the formation of α-D-mannosyl bromides through a proposed acetylimine intermediate. This highlights how the 2-acetamido group directs the stereochemical outcome of addition reactions.
Detailed findings from a study on the carbonylative coupling of 2-iodoglucal are presented below.
Table 1: Synthesis of Amidoglucals and Glucal Esters via Carbonylative Coupling This table presents data from a study on the palladium-catalyzed carbonylative coupling of 2-iodo-3,4,6-tri-O-acetyl-D-glucal with various amines and alcohols to form amidoglucals and glucal esters.
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 2-Deoxy-2-(N-phenyl)acetamido-3,4,6-tri-O-acetyl-D-glucal | 85 |
| 2 | 4-Methylaniline | 2-Deoxy-2-(N-p-tolyl)acetamido-3,4,6-tri-O-acetyl-D-glucal | 82 |
| 3 | 4-Methoxyaniline | 2-Deoxy-2-(N-p-methoxyphenyl)acetamido-3,4,6-tri-O-acetyl-D-glucal | 88 |
| 4 | Benzylamine | 2-Deoxy-2-(N-benzyl)acetamido-3,4,6-tri-O-acetyl-D-glucal | 75 |
| 5 | Phenol | Phenyl 2-deoxy-3,4,6-tri-O-acetyl-D-glucal-2-carboxylate | 70 |
| 6 | Methanol | Methyl 2-deoxy-3,4,6-tri-O-acetyl-D-glucal-2-carboxylate | 78 |
Design and Synthesis of Deoxy Analogues
The design and synthesis of deoxy analogues of this compound are pursued to investigate how the absence of specific hydroxyl groups affects molecular interactions and biological activity. These analogues are valuable tools in glycobiology.
The synthesis of 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose and its xylose counterpart has been reported. nih.gov For instance, methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside and the free sugar 2-acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranoses have been successfully synthesized and studied. nih.gov The synthesis of these compounds often involves multi-step procedures starting from appropriately protected monosaccharides, where a key step is the reductive deoxygenation of a hydroxyl group at the C-4 position. The acetylated versions of these deoxy analogues, such as methyl 2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-β-D-xylo-hexopyranoside, were also prepared to enhance their cellular uptake. nih.gov
Furthermore, the synthesis of 4-deoxy-4-fluoro analogues introduces a fluorine atom in place of a hydroxyl group, which can alter the molecule's electronic properties and metabolic stability. The synthesis of 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose and its galacto-configured isomer, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose, has been accomplished. nih.gov These syntheses typically require the stereoselective introduction of fluorine, often using reagents like diethylaminosulfur trifluoride (DAST) on a precursor with a free hydroxyl group at the C-4 position. These fluorinated deoxy analogues have been evaluated for their effects on glycosaminoglycan biosynthesis. nih.gov
Table 2: Synthesized Deoxy and Deoxy-Fluoro Analogues This table summarizes key 4-deoxy and 4-deoxy-4-fluoro analogues that have been synthesized and studied for their biological effects.
| Compound Name | Configuration | Modification | Reference |
|---|---|---|---|
| 2-Acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranoses | gluco | 4-Deoxy | nih.gov |
| Methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside | gluco | 4-Deoxy | nih.gov |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | gluco | 4-Deoxy-4-fluoro | nih.gov |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | galacto | 4-Deoxy-4-fluoro | nih.gov |
Mechanistic Investigations of 2 Acetamidoglucal Reactivity
Organic Reaction Mechanisms Involving the 2-Acetamidoglucal Moiety
The reactivity of this compound is dominated by the chemistry of its endocyclic double bond, which is susceptible to attack by both electrophiles and nucleophiles. The participation of the C-2 acetamido group plays a crucial role in directing the stereochemical outcome of these reactions.
Electrophilic Addition Reactions to the Glucal Double Bond
The carbon-carbon double bond in this compound readily undergoes electrophilic addition. savemyexams.comnumberanalytics.comlibretexts.org The electron-donating nature of the adjacent nitrogen atom activates the double bond, making it highly susceptible to electrophilic attack. savemyexams.com
Halogenation and Alkoxyhalogenation Stereoselectivity
The halogenation and, more specifically, the alkoxyhalogenation of glucals are fundamental reactions in carbohydrate chemistry. cdnsciencepub.com When applied to this compound triacetate, these reactions proceed with a high degree of regio- and stereoselectivity, which is mechanistically distinct from the reactions of simple glucal or 2-acyloxyglucal esters. researchgate.netresearchgate.net
The reaction of this compound triacetate with an N-halosuccinimide, such as N-bromosuccinimide (NBS), in the presence of an alcohol (ROH) does not yield a 2-halo-2-deoxyglycoside. Instead, it forms a 2-alkoxy-2-acetamido-α-D-mannosyl halide. researchgate.netresearchgate.netjst.go.jp The mechanism for this transformation involves several key steps:
Initial Electrophilic Attack : The reaction is initiated by the attack of the electrophilic halogen (e.g., Br⁺ from NBS) on the C-2 position of the glucal double bond. Due to steric and electronic factors, the bromonium ion is captured from the axial side of the pyranoid ring. researchgate.netresearchgate.net
Formation of an Intermediate : This initial attack leads to the formation of a 2-bromo-oxocarbenium ion intermediate.
Nucleophilic Participation : Unlike in 2-acyloxyglucals where the alcohol might attack the anomeric carbon or the C-2 acyl group, in this compound, the acetamido group at C-2 participates. It is proposed that an intermediate acetyliminium ion is formed.
Addition of Alcohol : The alcohol (ROH) then acts as a nucleophile, attacking the C-2 position. This attack occurs in a trans fashion relative to the initial bromine addition. researchgate.netresearchgate.net
Rearrangement : This sequence of events results in the formation of a stable α-D-mannosyl bromide, where the bromine occupies the anomeric (C-1) position, and the alkoxy group from the solvent is at C-2.
This stereochemical outcome is consistently observed, leading to the manno-configuration. The stereoselectivity is governed by the initial axial attack of the electrophile and the subsequent trans-addition of the nucleophile. researchgate.netresearchgate.net The reaction of D-glucal triacetate with bromine, by contrast, yields a mixture of α-D-gluco and α-D-manno 2-bromo-2-deoxyglycopyranosyl bromides. cdnsciencepub.com The stereochemistry of halogen addition to alkenes is generally anti, proceeding through a cyclic halonium ion intermediate. libretexts.orglumenlearning.comlibretexts.org
Nucleophilic Additions and Conjugate Processes
The electron-deficient character of the C-1 carbon in certain intermediates derived from this compound allows for nucleophilic attack. Furthermore, the α,β-unsaturated amide structure of this compound makes it a candidate for conjugate (or Michael) additions, where a nucleophile adds to the β-carbon (C-1) of the double bond. libretexts.orglibretexts.org
A prominent example of nucleophilic addition is observed in enzymatic systems. The bacterial enzyme UDP-N-acetylglucosamine 2-epimerase catalyzes the conversion of UDP-GlcNAc to ManNAc and UDP. researchgate.net Mechanistic studies have demonstrated that this reaction proceeds through an enzyme-bound this compound intermediate, formed via an anti-elimination of UDP. researchgate.netacs.orgnih.gov Subsequently, a water molecule acts as a nucleophile and adds to the double bond in a syn-addition manner to produce N-acetyl-D-mannosamine (ManNAc). researchgate.netcapes.gov.br In this enzymatic process, this compound itself can serve as a catalytically competent substrate, being hydrated to form ManNAc. researchgate.netcapes.gov.br
In synthetic organic chemistry, this compound can be a precursor to C-glycosides, which involves the formation of a carbon-carbon bond at the anomeric position. acs.org These reactions can be viewed as a form of nucleophilic addition to an electrophilic anomeric center derived from the glucal. For instance, the synthesis of C-glycosidic derivatives of this compound has been reported as part of efforts to create transition-state analogue inhibitors for enzymes like UDP-GlcNAc 2-epimerase. acs.org
Transformation Products and Derivatization Chemistry of this compound
The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of complex and biologically relevant molecules, including glycosyl halides and heterocyclic systems.
Formation of Glycosyl Halides (e.g., Mannosyl Bromides)
As detailed in section 3.1.1.1, a key transformation of this compound is its conversion into 2-acetamido-α-D-mannosyl bromides. This reaction is highly efficient and stereoselective. The exposure of per-O-acetylated this compound to N-bromosuccinimide (NBS) in the presence of various alcohols provides direct access to these valuable glycosyl donors. researchgate.netresearchgate.net These mannosyl bromides are important intermediates for the synthesis of oligosaccharides containing β-D-mannosidic linkages, which are notoriously difficult to construct. researchgate.net
Below is a table summarizing the alkoxybromination of this compound triacetate (9) to yield 2-alkoxy-2-acetamido-α-D-mannosyl bromides (10 and 11).
| Alcohol (ROH) | Product | Yield (%) |
|---|---|---|
| Methanol (MeOH) | 2-O-Methyl-2-acetamido-α-D-mannosyl bromide (10) | 81 |
| Ethanol (EtOH) | 2-O-Ethyl-2-acetamido-α-D-mannosyl bromide (11) | 84 |
Synthesis of Iminosugar C-Glycosides and Related Heterocycles
The derivatization of this compound extends to the synthesis of various heterocyclic compounds. mdpi.comosi.lv A notable example occurs when this compound triacetate is treated with NBS in the absence of an alcohol nucleophile. Under these conditions, the reaction takes a different course, leading to the formation of a dihydropyranone derivative in 56% yield. The proposed mechanism involves the formation of an acetylimine intermediate, which then undergoes tautomerization and elimination of acetyl bromide to yield the stable heterocyclic product.
Furthermore, this compound and its derivatives are key starting points for the synthesis of iminosugars, which are heterocyclic compounds where the ring oxygen is replaced by a nitrogen atom. researchgate.netnih.gov Iminosugar C-glycosides, in particular, are of significant interest as potential inhibitors of glycosidases. researchgate.netnih.gov Synthetic strategies have been developed to convert sugar-derived lactams into iminosugar C-glycosides. researchgate.netrsc.org For example, a diastereoselective sequence involving ring enlargement, C-alkylation, and ring contraction has been applied to 2-acetamido azidolactols derived from D-glucose to furnish new L-iminosugar C-glycosides. researchgate.net The synthesis of the first C-glycosidic derivatives of this compound itself has also been accomplished, highlighting its role as a versatile building block for complex heterocyclic structures. acs.org
Preparation of Nucleoside Analogs (e.g., Glycosyl Diphosphate (B83284) Derivatives)
The synthesis of nucleoside analogs from this compound is a significant area of research, primarily driven by the quest for potent enzyme inhibitors. This compound itself is a key intermediate in the biosynthesis of sialic acids. Specifically, it is formed during the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc), a reaction catalyzed by UDP-GlcNAc 2-epimerase. researchgate.netresearchgate.net In some bacterial pathways, the mechanism involves the elimination of UDP from UDP-GlcNAc to generate a this compound intermediate. researchgate.net While this enzymatic reaction produces this compound and UDP, the reverse reaction to form the UDP-sugar is not readily observed, as the glycal intermediate is thermodynamically more stable. researchgate.netescholarship.org
Given its role as a transition-state mimic, synthetic efforts have focused on creating stable analogs of the proposed intermediates in these enzymatic pathways. These analogs are crucial tools for studying enzyme mechanisms and for developing potential therapeutic agents.
Synthesis of UDP-exo-glycal Derivatives:
To mimic the first transition state of the UDP-GlcNAc 2-epimerase-catalyzed reaction, novel UDP-exo-glycal derivatives have been designed and synthesized. acs.org These compounds serve as transition-state analogue inhibitors. The synthesis of these complex molecules is a multi-step process, often involving the preparation of a suitable glycal donor and subsequent coupling with a uridine (B1682114) phosphonate (B1237965) derivative.
Synthesis of C-glycosidic Derivatives:
C-glycosidic derivatives of this compound represent another class of important nucleoside analogs. Unlike O-glycosides, C-glycosides have a carbon-carbon bond between the sugar and the aglycone, which makes them resistant to enzymatic hydrolysis. The synthesis of the first C-glycosidic derivatives of this compound has been reported as part of efforts to create inhibitors for UDP-GlcNAc 2-epimerase. acs.orgacs.org These syntheses provide stable mimics of the intermediates and products of the epimerase reaction.
Research has also explored the synthesis of glycosyl-β-1C-(phosphino)-phosphonates as stable analogs of glycosyl diphosphates. researchgate.net Although this specific work started from GlcNAc-lactone derivatives, the strategies employed are relevant to the broader goal of creating non-hydrolyzable nucleoside diphosphate mimics. The general approach involves the addition of a δ-hexonolactone to a phosphonate dianion, followed by dehydration and stereoselective reduction. researchgate.net
Below is a table summarizing the types of nucleoside analogs prepared based on the this compound structure and their intended purpose.
| Analog Type | Target Enzyme | Purpose | Reference |
| UDP-exo-glycal Derivatives | UDP-GlcNAc 2-epimerase | Transition-state analogue inhibitors | acs.org |
| C-glycosidic Derivatives | UDP-GlcNAc 2-epimerase | Bis-substrate and bis-product analogue inhibitors | acs.orgacs.org |
| Glycosyl Diphosphate Analogs | Glycosyltransferases | Stable, non-hydrolyzable mimics of natural donors | researchgate.net |
Regio- and Stereocontrol in this compound Chemical Reactions
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex carbohydrates and their analogs. In reactions involving this compound and its derivatives, the substituent at the C-2 position, the acetamido group (NHAc), plays a crucial role in directing the stereochemical outcome of glycosylation reactions.
Neighboring Group Participation:
The primary mechanism for achieving high stereocontrol in glycosylations with donors having a participating group (like an acetyl or benzoyl group) at C-2 is through neighboring group participation. When a glycosyl donor derived from this compound is activated, the acetamido group can attack the anomeric center from the back face, forming a cyclic oxazolinium or related intermediate.
This intermediate effectively shields one face of the molecule. The incoming nucleophile (glycosyl acceptor) can then only attack from the opposite face, leading to the exclusive or predominant formation of a 1,2-trans-glycosidic linkage. This principle is widely applied in oligosaccharide synthesis to ensure the formation of β-glycosides in the gluco series and α-glycosides in the manno series. Research on the synthesis of L-iminosugar C-glycosides has demonstrated the 1,2-trans stereocontrolled introduction of a substituent, strongly suggesting the participation of the neighboring acetamido group. researchgate.net
Influence of Reaction Conditions:
The nature of the promoter or catalyst: Lewis acids are often used to activate glycosyl donors. The choice and strength of the Lewis acid can affect the stability of the oxazolinium intermediate and the reaction pathway. orgsyn.org
The solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism, favoring either an SN2-type displacement or a pathway involving the cyclic intermediate.
The reactivity of the nucleophile (acceptor): Highly reactive acceptors may react faster than the formation of the intermediate, potentially leading to mixtures of stereoisomers.
The table below summarizes key factors influencing stereocontrol in reactions involving 2-acetamido-substituted glycosyl donors.
| Factor | Mechanism of Control | Predominant Outcome | Reference |
| C-2 Acetamido Group | Neighboring group participation via an oxazolinium intermediate. | 1,2-trans-glycoside | researchgate.netepdf.pub |
| Promoter/Lewis Acid | Activation of the glycosyl donor and stabilization of intermediates. | Influences reaction rate and selectivity. | orgsyn.org |
| Solvent | Solvation of intermediates and influence on reaction pathway (SN1 vs. SN2 character). | Can affect the ratio of anomeric products. | researchgate.net |
In enzymatic reactions, the stereochemical control is dictated by the precise positioning of the substrate and catalytic residues within the enzyme's active site. researchgate.net For instance, in the enzymatic hydrolysis of UDP-GlcNAc, the formation of the this compound intermediate is followed by a syn-addition of water to yield ManNAc, a process strictly controlled by the enzyme architecture. researchgate.netrsc.org
Enzymatic Transformations and Biological Roles of 2 Acetamidoglucal
2-Acetamidoglucal as an Enzymatic Intermediate in Sialic Acid Biosynthesis
This compound is a pivotal, yet transient, chemical entity that serves as an enzyme-bound intermediate in the biosynthesis of sialic acids. researchgate.netnih.gov Sialic acids are critical sugars found on the surface of cells that mediate a variety of cellular processes. uniprot.org The formation of N-acetylmannosamine (ManNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc) is the first committed and rate-limiting step in this biosynthetic pathway. uniprot.orgasm.org This crucial conversion is catalyzed by the enzyme UDP-N-acetylglucosamine 2-epimerase (GNE). uniprot.orgasm.org Mechanistic studies on both mammalian and bacterial GNE have demonstrated that the reaction proceeds through the formation of the glycal intermediate, this compound. asm.orgresearchgate.netnih.gov In some bacterial systems and under certain in vitro conditions, this intermediate can be released from the enzyme. asm.orgubc.canih.govacs.org
The initial step in the GNE catalytic cycle is the conversion of the substrate, UDP-GlcNAc, into the enzyme-bound intermediate, this compound. researchgate.netubc.ca This transformation occurs through an anti-elimination of the UDP moiety from the substrate. researchgate.netresearchgate.netacs.orgubc.ca This elimination reaction involves the removal of a proton from the C-2 position and the departure of the UDP leaving group from the anomeric (C-1) position, resulting in the formation of a double bond between C-1 and C-2, characteristic of a glycal. nih.gov Evidence for this mechanism is supported by the direct detection of this compound and UDP when the enzyme is incubated with its substrate, particularly in mutant forms of the enzyme that are deficient in completing the catalytic cycle. asm.orgnih.gov For non-hydrolyzing bacterial epimerases that interconvert UDP-GlcNAc and UDP-ManNAc, the forward reaction proceeds via this anti-elimination, while the reverse reaction from UDP-ManNAc involves a syn-elimination of UDP to form the same intermediate. ubc.caacs.orgubc.ca
Following the formation of the this compound intermediate within the enzyme's active site, the catalytic cycle proceeds with the addition of a water molecule across the double bond. researchgate.netnih.gov This hydration step occurs with syn-stereochemistry. nih.govresearchgate.netnih.govacs.org The water molecule attacks the C-1 position while a proton is added to the C-2 position, leading to the formation of ManNAc. nih.govresearchgate.net This step effectively accomplishes the epimerization at C-2 and the hydrolysis of the sugar from the nucleotide diphosphate (B83284). researchgate.net Studies have shown that the enzyme can also take up externally provided this compound and catalyze its hydration to exclusively form ManNAc, confirming its competency as a true intermediate in the reaction pathway. asm.orgnih.govnih.govubc.ca The final product released is the alpha-anomer of ManNAc (α-ManNAc). researchgate.netnih.govacs.org
The intricate mechanism of GNE has been extensively investigated using kinetic and isotopic labeling studies. These experiments provide deep insights into the nature of the transition states and identify the rate-limiting steps of the catalytic process. nih.govacs.orgubc.ca
Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, have been instrumental in dissecting the GNE mechanism. wikipedia.org A notable difference exists between the non-hydrolyzing bacterial epimerases and the hydrolyzing epimerases involved in sialic acid biosynthesis.
For the non-hydrolyzing UDP-GlcNAc 2-epimerase from E. coli, which interconverts UDP-GlcNAc and UDP-ManNAc, a primary KIE is observed. ubc.caacs.orgubc.ca When the substrate UDP-GlcNAc is deuterated at the C-2 position ([2''-²H]UDP-GlcNAc), the reaction is slowed. ubc.caacs.orgubc.ca This indicates that the cleavage of the C-H bond at the C-2 position is a rate-determining step in the catalytic cycle for this class of enzyme. ubc.caacs.orgubc.ca
| Enzyme Type | Substrate | Kinetic Isotope Effect (kH/kD) | Implication |
| Bacterial Non-Hydrolyzing GNE | [2''-²H]UDP-GlcNAc | 1.8 ± 0.1 ubc.ca | C-H bond cleavage is a rate-determining step. ubc.caacs.orgubc.ca |
Conversely, for the mammalian and bacterial hydrolyzing GNEs that produce free ManNAc, isotope effect studies show that the cleavage of the C-H bond is not the rate-limiting step during catalysis. nih.govnih.govubc.caacs.org This suggests that for these enzymes, another step in the reaction, such as the elimination of UDP or the conformational changes required for catalysis, is slower than the initial deprotonation at C-2. nih.govacs.org
Experiments conducted in deuterated water (D₂O) provide compelling evidence for the proposed mechanism involving proton transfer at the C-2 position. nih.govnih.gov When the GNE-catalyzed epimerization is carried out in a D₂O buffer, solvent-derived deuterium (B1214612) is quantitatively incorporated into the C-2 position of the ManNAc product. researchgate.netnih.govubc.caacs.orgacs.org
Crucially, this deuterium incorporation occurs in the product without any corresponding incorporation into the remaining pool of the UDP-GlcNAc substrate. nih.govacs.org This observation rules out a simple deprotonation/reprotonation mechanism where the proton freely exchanges with the solvent before being added back. Instead, it strongly supports a mechanism consistent with the formation of the this compound intermediate. The removal of the C-2 proton and the subsequent addition of a deuteron (B1233211) from the solvent to the opposite face of the newly formed double bond leads to the observed stereochemical inversion and isotope incorporation. nih.govacs.org This is consistent with a two-base mechanism within the enzyme's active site. nih.govacs.org
Kinetic Isotope Effects and Rate-Limiting Steps
Enzyme-Substrate Interactions and Intermediate Trapping
The interaction between enzymes and this compound is fundamental to its catalytic conversion. The formation of an enzyme-substrate complex is the initial step, where the substrate binds to the active site of the enzyme. anilmishra.nameglycodepot.com This binding is highly specific, dictated by the three-dimensional structures of both the enzyme and the substrate. savemyexams.com Non-covalent interactions, such as hydrogen bonds and van der Waals forces, stabilize the enzyme-substrate complex in its transition state. anilmishra.nameglycodepot.com
A key feature of many enzymes that process this compound is the trapping of this intermediate within the active site. The formation of this compound and UDP from UDP-GlcNAc is thermodynamically favored. researchgate.netnih.gov Therefore, to prevent its release as the primary product, the enzyme must sequester the intermediate. researchgate.netnih.gov This is often achieved by a conformational change in the enzyme that obstructs the active site. researchgate.net However, under certain conditions, such as prolonged incubation times or high enzyme concentrations, this compound and UDP can be released from the enzyme. researchgate.netrsc.org
Mutagenesis studies have provided direct evidence for the formation and trapping of the this compound intermediate. In certain mutant forms of UDP-GlcNAc 2-epimerase, such as the E122Q and D131N mutants, the this compound intermediate is released from the active site during catalysis. researchgate.netubc.ca This observation confirms the enzyme's capability to catalyze the anti-elimination of UDP from UDP-GlcNAc to form the glycal intermediate. researchgate.netubc.ca
Comparative Enzymology of this compound-Forming Enzymes
Mammalian UDP-GlcNAc 2-Epimerase (GNE) Activity and Oligomerization
The mammalian UDP-GlcNAc 2-epimerase, also known as GNE, is a bifunctional enzyme that also possesses N-acetylmannosamine (ManNAc) kinase activity. nih.govresearchgate.netnih.gov It plays a pivotal role in the biosynthesis of sialic acids. nih.govresearchgate.netnih.gov The epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to ManNAc and UDP, a reaction that proceeds through a this compound intermediate. nih.govacs.org The proposed mechanism involves an anti-elimination of UDP to form this compound, followed by a syn-addition of water to yield ManNAc. nih.govacs.org The enzyme can also directly hydrate (B1144303) this compound supplied exogenously to form ManNAc. nih.govacs.org
GNE exhibits complex oligomerization, with monomers assembling into dimers, tetramers, and even higher-order oligomers. researchgate.netdokumen.pub The oligomeric state of GNE is thought to be important for its regulation. researchgate.net Substrate binding, specifically of UDP-GlcNAc, has been shown to stabilize the tetrameric form of the enzyme. biorxiv.org
Bacterial UDP-GlcNAc 2-Epimerases (e.g., NeuC, SiaA, RffE)
Several bacterial UDP-GlcNAc 2-epimerases have been identified and characterized, including NeuC from Escherichia coli K1, SiaA from Neisseria meningitidis, and RffE from Salmonella enterica. nih.gov These enzymes are typically monofunctional and are involved in the biosynthesis of various bacterial cell surface polysaccharides, including capsules and lipopolysaccharides. nih.govfrontiersin.org
NeuC: The NeuC protein from E. coli K1 is a UDP-GlcNAc 2-epimerase required for the synthesis of the polysialic acid capsule, a key virulence factor. nih.govresearchgate.net It catalyzes the formation of ManNAc from UDP-GlcNAc via a this compound intermediate. nih.govresearchgate.net Under in vitro conditions, NeuC has been observed to release the this compound intermediate. nih.govresearchgate.net
SiaA: In Neisseria meningitidis, the enzyme SiaA (also referred to as NeuC in some strains) is a hydrolyzing UDP-GlcNAc 2-epimerase that converts UDP-GlcNAc to ManNAc and UDP as the first step in sialic acid biosynthesis. researchgate.netubc.ca Strong evidence supports a mechanism involving the anti-elimination of UDP to form a this compound intermediate, followed by the syn-addition of water. researchgate.netubc.caescholarship.org
RffE: The RffE enzyme in E. coli and Salmonella is a non-hydrolyzing UDP-GlcNAc 2-epimerase that catalyzes the reversible interconversion of UDP-GlcNAc and UDP-ManNAc. nih.govubc.ca This reaction also proceeds through a this compound intermediate, which is occasionally released from the enzyme. nih.gov
| Enzyme | Organism | Function | Intermediate |
| GNE | Mammals | Sialic acid biosynthesis | This compound |
| NeuC | Escherichia coli K1 | Polysialic acid capsule synthesis | This compound |
| SiaA | Neisseria meningitidis | Sialic acid biosynthesis | This compound |
| RffE | Escherichia coli, Salmonella enterica | Enterobacterial common antigen synthesis | This compound |
Active Site Mutagenesis and Mechanistic Insights
Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the active sites of UDP-GlcNAc 2-epimerases. These studies have helped to identify key catalytic residues and provide insights into the reaction mechanism.
For the non-hydrolyzing bacterial UDP-GlcNAc 2-epimerase from E. coli, several active site mutants have been created and analyzed. ubc.ca Mutagenesis of three carboxylate residues (D95, E117, and E131) resulted in a significant decrease in the catalytic rate (kcat) without a major effect on the Michaelis constant (Km), indicating their crucial role in catalysis or regulation. ubc.ca The E117Q mutant, in particular, showed an increased release of the this compound intermediate, suggesting that Glu117 may act as an acid/base catalyst in the second step of the epimerization reaction. ubc.ca His213 has been implicated in UDP binding and may also contribute to catalysis and/or regulation. ubc.canih.govebi.ac.uk
In the hydrolyzing bacterial UDP-GlcNAc 2-epimerase from N. meningitidis, mutagenesis of three active site carboxylate residues was also shown to be critical for catalysis. researchgate.netubc.ca The E122Q and D131N mutants led to the release of this compound, providing further evidence for its role as a reaction intermediate. researchgate.netubc.ca
Glycosyltransferase and Glycosidase Activity with this compound Derivatives
The unsaturated nature of this compound and its derivatives makes them interesting substrates and inhibitors for glycosyltransferases and glycosidases.
Retaining glycosidases, which operate via a double-displacement mechanism, can be powerfully inhibited by glycals. rsc.org This is because a 2-deoxyglycosyl-enzyme intermediate can be formed much faster than it is hydrolyzed. rsc.org For instance, 2-acetamido-D-glucal is a slow, tight-binding substrate for β-N-acetylhexosaminidases from various sources, including jack bean, human placenta, and bovine kidney. nih.gov These enzymes hydrate 2-acetamido-D-glucal to produce N-acetyl-D-glucosamine. nih.gov
The interaction of this compound with glycosyltransferases is also of significant interest. While not a direct substrate for glycosylation in the same way as a nucleotide sugar, its structural similarity to the oxocarbenium ion-like transition state of glycosyl transfer reactions makes it a potential inhibitor. rsc.org Furthermore, some epimerases, like the non-hydrolyzing UDP-GlcNAc 2-epimerase, share a GT-B structural fold with certain glycosyltransferases, suggesting an evolutionary relationship and a conserved mechanism for stabilizing oxocarbenium ion-like transition states. rsc.orgfrontiersin.org
Metabolic Context and Flux through this compound Pathways
The formation of this compound occurs within the broader context of cellular metabolism, where the flux of metabolites through various pathways is tightly regulated. nih.gov The biosynthesis of UDP-GlcNAc, the precursor for this compound formation, is linked to central carbon metabolism, specifically glycolysis and the hexosamine biosynthetic pathway. nih.gov The availability of glucose and glutamine, the primary carbon and nitrogen sources for proliferating cells, directly impacts the levels of UDP-GlcNAc and, consequently, the flux through pathways that utilize this nucleotide sugar. nih.gov
Metabolic flux analysis, a technique used to quantify the rates of metabolic reactions, can provide insights into the activity of pathways involving this compound. nih.govescholarship.org By using stable isotope tracers, such as 13C-labeled glucose, researchers can track the flow of carbon atoms through metabolic networks and determine the relative contributions of different pathways to the synthesis of downstream products. d-nb.info This approach can be applied to study the regulation of sialic acid biosynthesis and other pathways where this compound is an intermediate, particularly in the context of diseases like cancer where metabolic pathways are often rewired. d-nb.info The coordination of metabolic fluxes ensures that cells can meet their anabolic and energetic demands while maintaining cellular homeostasis. nih.govnih.gov
Advanced Spectroscopic and Analytical Techniques in 2 Acetamidoglucal Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2-Acetamidoglucal and its derivatives. weebly.commsu.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net
1D and 2D NMR for Structural Elucidation of this compound and its Adducts
One-dimensional (1D) NMR, particularly ¹H NMR, is the initial step in characterizing this compound. emerypharma.com The chemical shifts, multiplicities, and coupling constants of the proton signals provide crucial information for assigning protons within the molecule. emerypharma.com For instance, the formation of the intermediate this compound can be confirmed by proton and phosphorus NMR spectroscopy. ubc.ca
However, due to the complexity of carbohydrate spectra, 1D NMR alone is often insufficient for complete structural assignment. nih.gov Two-dimensional (2D) NMR techniques are employed to overcome spectral overlap and provide more detailed connectivity information. weebly.comnih.gov Key 2D NMR experiments used in the study of this compound and its adducts include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds, helping to establish the connectivity of the sugar ring protons. core.ac.uklibretexts.org
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all the protons within the glucal ring. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, providing unambiguous C-H bond information. core.ac.ukacdlabs.com
The combination of these 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in this compound and its reaction products, confirming its structure and the nature of any modifications. core.ac.uknih.gov
| NMR Technique | Information Provided | Application in this compound Research |
| ¹H NMR | Chemical shift, multiplicity, coupling constants of protons. emerypharma.com | Initial characterization and confirmation of formation. ubc.ca |
| COSY | ¹H-¹H correlations through 2-3 bonds. core.ac.uk | Establishing proton connectivity within the glucal ring. |
| TOCSY | ¹H-¹H correlations within a spin system. core.ac.uk | Identifying all protons of the this compound ring. |
| HSQC/HMQC | Direct ¹H-¹³C correlations. core.ac.uk | Assigning protons to their attached carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). core.ac.uk | Determining the carbon skeleton and identifying adducts. |
Isotopologue Analysis in Biosynthetic Pathway Tracing
Stable isotope tracing is a powerful method to follow the metabolic fate of atoms through biosynthetic pathways. nih.gov By supplying cells with a substrate labeled with a stable isotope, such as ¹³C-glucose, researchers can track the incorporation of the label into downstream metabolites like this compound. nih.gov
NMR spectroscopy is a key analytical tool for isotopomer analysis, as it can determine the precise position of the ¹³C label within the molecule. biorxiv.org This positional information is crucial for understanding the specific enzymatic reactions and pathways involved in the biosynthesis of this compound. biorxiv.orgnih.gov For instance, in the context of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) biosynthesis, high-resolution NMR can determine the ¹³C positional isotopomers of UDP-GlcNAc, a precursor to this compound. nih.gov This provides insights into the relative fluxes through different biosynthetic routes. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is another indispensable tool in metabolomics and the study of this compound. thermofisher.com It measures the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of molecules in complex mixtures with high sensitivity. thermofisher.com
High-Resolution Mass Spectrometry for Metabolite Characterization
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often with an accuracy of less than 5 ppm. mdpi.com This precision is critical for determining the elemental composition of an unknown metabolite, such as this compound, and for distinguishing it from other molecules with the same nominal mass. mdpi.comresearchgate.net For example, HRMS can be used to identify fragment ions and deduce the fragmentation pathways of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose, a related compound. researchgate.net In studies of cellular metabolism, HRMS has been used to putatively identify this compound by matching the accurate mass of a detected ion to its chemical formula, C₈H₁₃NO₅. uni.lu
Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) is a type of HRMS that offers extremely high resolution and mass accuracy, making it particularly well-suited for resolving and identifying isotopologues in stable isotope tracing experiments. nih.govnih.gov
Coupled Techniques (e.g., HPLC-MS, GC-MS) for Complex Mixture Analysis
To analyze this compound in complex biological samples, mass spectrometry is often coupled with a separation technique like high-performance liquid chromatography (HPLC) or gas chromatography (GC).
HPLC-MS: This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. nih.gov HPLC-MS is a versatile method for analyzing a wide range of non-volatile metabolites, including this compound and its precursors like UDP-GlcNAc. researchgate.netnih.gov It has been used for the simultaneous determination of multiple lipid components in liposome (B1194612) formulations and can be adapted for the analysis of other complex mixtures. nih.gov Different ionization sources, such as electrospray ionization (ESI), are used to generate ions from the separated compounds. researchgate.net
GC-MS: This technique is suitable for volatile or semi-volatile compounds. measurlabs.com For non-volatile compounds like this compound, a derivatization step is necessary to make them volatile enough for GC analysis. For example, trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives can be prepared. GC-MS provides excellent separation and characteristic fragmentation patterns that aid in the identification of compounds. mdpi.comresearchgate.net An attempt to synthesize and analyze this compound by GC-MS involved derivatization, although it resulted in low abundance of the desired product. uni.lu
| Coupled Technique | Principle | Application in this compound Research |
| HPLC-MS | Separation of non-volatile compounds in a liquid phase followed by mass analysis. nih.govsigmaaldrich.com | Analysis of this compound and its precursors in biological extracts. researchgate.netnih.gov |
| GC-MS | Separation of volatile/derivatized compounds in a gas phase followed by mass analysis. measurlabs.com | Putative identification of derivatized this compound. uni.lu |
Chromatographic Methods for Purification and Analytical Separation
Chromatographic techniques are essential for both the purification of this compound for further study and for its analytical separation from other components in a mixture.
High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a powerful tool for the analytical separation of this compound and related compounds. nih.gov Ion-paired reversed-phase HPLC has been reported as a direct assay method. escholarship.org Different types of HPLC columns and mobile phase compositions can be optimized for the specific separation needs. chromatographyonline.com
Fast Protein Liquid Chromatography (FPLC): FPLC is often used for the purification of enzymes involved in the biosynthesis of this compound. researchgate.netportlandpress.com For instance, an anion-exchange FPLC procedure was used to separate and purify the products of C-2 epimerization of UDP-GlcNAc, which involves this compound as an intermediate. researchgate.net
Paper Chromatography: This is a simpler chromatographic technique that has been used to demonstrate the formation of [¹⁴C]acetamidoglucal from UDP-[¹⁴C]GlcNAc, providing qualitative evidence of the reaction. ubc.ca
Flash Chromatography: Silica (B1680970) gel flash chromatography is a common preparative technique used in the chemical synthesis of precursors to this compound, such as glycosyl chlorides. escholarship.org
Column Chromatography for Isolation of Synthetic Intermediates
Column chromatography is a cornerstone purification technique in the multi-step synthesis of this compound and its derivatives. Given that many synthetic routes involve intermediates with varying polarities, column chromatography provides a reliable method to isolate the desired compound from unreacted starting materials, byproducts, and reagents.
Silica gel is the most commonly employed stationary phase for these separations due to its polarity and ability to separate a wide range of organic molecules. escholarship.orgkhanacademy.org The choice of mobile phase (eluent) is critical and is determined empirically, often using preliminary analysis by thin-layer chromatography (TLC) to identify a solvent system that provides optimal separation. researchgate.net A gradient of solvents, typically increasing in polarity, is often used to first elute non-polar impurities, followed by the target intermediate.
For instance, in the synthesis of a glycal (compound D) from an intermediate (compound C), silica gel flash chromatography was utilized with a mobile phase of ethyl acetate (B1210297):methanol:water (2.5:1.0:0.5) to isolate the polar product. escholarship.org In another example, the synthesis of a dihydropyranone intermediate (compound 15) from this compound triacetate (compound 9) required purification by elution from a silica gel column using a less polar solvent system of toluene/ethyl acetate (2:1). These examples highlight how the solvent system is tailored to the specific polarity of the target intermediate.
Table 1: Examples of Column Chromatography Conditions for this compound Intermediates
| Target Compound/Intermediate | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Glycosyl Chloride B | Silica Gel | Ethyl Acetate | escholarship.org |
| Acetylated Intermediate C | Silica Gel | Ethyl Acetate/Hexane (1:1.5 to 1:2) | escholarship.org |
| Glycal D | Silica Gel | Ethyl Acetate/Methanol/Water (2.5:1.0:0.5) | escholarship.org |
| Dihydropyranone 15 | Silica Gel | Toluene/Ethyl Acetate (2:1) |
Analytical Chromatography for Reaction Monitoring and Purity Assessment
Analytical chromatography is crucial for tracking the progress of a chemical reaction and for verifying the purity of the final product.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid, inexpensive, and widely used technique to monitor the progress of reactions involving this compound. researchgate.net By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel), chemists can visualize the consumption of starting materials and the formation of products. researchgate.net For example, the conversion of this compound triacetate to its product was monitored by TLC, which indicated the formation of a single product.
The choice of developing solvent is critical for achieving clear separation. For highly polar carbohydrates and their derivatives, solvent systems such as n-butanol:acetic acid:water (2:1:1 v/v/v) are effective. researchgate.net After development, the spots are visualized. Since many sugar derivatives are not visible to the naked eye, visualization is often achieved by staining the plate with a reagent like p-anisaldehyde, followed by heating, or by using UV light if the compounds are UV-active. researchgate.netstudyraid.com The retention factor (R_f) value helps in identifying the compounds present in the mixture. studyraid.com
High-Performance Liquid Chromatography (HPLC)
For more precise, quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. openaccessjournals.com It offers higher resolution, greater sensitivity, and better reproducibility than TLC. openaccessjournals.comresearchgate.net In the context of this compound research, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. studyraid.comnanobioletters.com
HPLC can be used to monitor the formation of this compound as an intermediate in enzymatic reactions, such as the epimerization of UDP-GlcNAc. researchgate.net In such cases, HPLC analysis can clearly distinguish and quantify the substrate (UDP-GlcNAc), the product (UDP-ManNAc), and the intermediate (this compound), as well as byproducts like UMP and UDP. researchgate.net Detection is typically performed using a UV detector, as the uridine-containing compounds absorb UV light. nanobioletters.comresearchgate.net The retention time is a key parameter for identifying each compound in the chromatogram. nanobioletters.com
Table 2: Common Analytical Chromatography Techniques in this compound Research
| Technique | Stationary Phase | Common Mobile Phase | Detection Method | Application | Reference |
| TLC | Silica Gel | n-butanol/acetic acid/water; Ethyl acetate/hexane | p-Anisaldehyde stain; UV light (254 nm) | Reaction Monitoring | researchgate.netstudyraid.com |
| HPLC | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water (often with pH modifier) | UV-Vis Detector (e.g., 214 nm, 280 nm) | Purity Assessment, Reaction Monitoring | studyraid.comnanobioletters.comresearchgate.net |
Computational Chemistry and Molecular Modeling of 2 Acetamidoglucal Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of molecules like 2-acetamidoglucal at the atomic level. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for studying the reaction mechanisms involving this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. unipd.it
DFT studies have been instrumental in elucidating the mechanisms of enzymatic reactions where this compound is an intermediate. For instance, in the reaction catalyzed by UDP-GlcNAc 2-epimerase, a this compound intermediate is formed. researchgate.netcnjournals.com DFT calculations can model the transition states and intermediates along the reaction pathway, helping to understand the roles of active site residues in catalysis. nih.govpku.edu.cnrsc.org These studies can reveal the energetic favorability of different proposed mechanisms, such as concerted versus stepwise pathways. pku.edu.cn The combination of DFT with surface science experiments on model systems provides a fundamental understanding critical for the rational design of catalysts. columbia.edu
| Application of DFT in this compound Research | Key Insights Gained |
| Elucidation of enzymatic reaction mechanisms | Identification of transition states and intermediates. |
| Determination of the role of active site residues | Understanding catalytic contributions of specific amino acids. |
| Comparison of different reaction pathways | Assessing the energetic feasibility of proposed mechanisms. |
Prediction of Spectroscopic Properties and Conformational Landscapes
Quantum mechanical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this includes predicting NMR chemical shifts and coupling constants, which are highly sensitive to the molecule's conformation.
Furthermore, QM methods can be used to explore the conformational landscape of this compound. By calculating the relative energies of different conformations, researchers can identify the most stable structures and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how it is recognized by enzymes.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Enzyme Binding
While QM methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, based on classical mechanics, bridge this gap by simulating the movement of atoms over time. epfl.chrsc.org
MD simulations of this compound, both in solution and within an enzyme's active site, provide a dynamic picture of its conformational flexibility. nih.govlabxing.com These simulations can reveal how the glycal samples different conformations and how its flexibility is constrained upon binding to a protein. plos.org By analyzing the trajectories from MD simulations, researchers can identify dominant conformations and the transitions between them, offering insights that are often difficult to obtain experimentally. nih.gov The development of polarizable force fields continues to improve the accuracy of these simulations. epfl.ch
Enzyme Active Site Modeling and Rational Design of Catalysts
The integration of computational modeling with structural biology has revolutionized our understanding of enzyme function and has become an invaluable tool for catalyst design.
Computational Probing of Enzyme-Substrate and Enzyme-Intermediate Complexes
Modeling the active sites of enzymes that process this compound or its precursors is essential for understanding the intricacies of substrate recognition and catalysis. wikibooks.orgunacademy.com Techniques like quantum mechanics/molecular mechanics (QM/MM) are particularly suited for this purpose. mpg.de In a QM/MM approach, the reactive part of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. mpg.de
These models allow for the detailed investigation of enzyme-substrate and enzyme-intermediate complexes. nih.gov For example, in enzymes that utilize a this compound intermediate, QM/MM simulations can elucidate the specific interactions that stabilize this transient species. nih.govportlandpress.com They can also shed light on how the enzyme's active site preorganizes the substrate for reaction and stabilizes the transition state. biorxiv.org
In Silico Design of Substrate Analogues and Inhibitors
The insights gained from computational modeling of enzyme active sites can be leveraged for the in silico design of substrate analogues and inhibitors. By understanding the key binding interactions and the geometry of the active site, it is possible to computationally design molecules that bind with high affinity and specificity. plos.org
For enzymes involving this compound, this could involve designing mimics of the glycal itself or of the transition states leading to its formation or consumption. These designed molecules can serve as powerful research tools to probe enzyme mechanisms or as potential therapeutic agents. Computational approaches can screen virtual libraries of compounds to identify promising candidates before they are synthesized and tested experimentally, thereby accelerating the drug discovery process.
Broader Significance and Emerging Avenues in 2 Acetamidoglucal Research
Contributions to Glycoconjugate Engineering and Chemoenzymatic Synthesis
2-Acetamidoglucal serves as a valuable building block in the synthesis of glycoconjugates, which are essential molecules involved in numerous biological processes such as cell signaling and immune responses. ontosight.ai Its utility is particularly evident in chemoenzymatic synthesis, a powerful strategy that combines the selectivity of enzymes with the versatility of chemical reactions. mdpi.com
In the realm of glycoconjugate engineering, this compound can be chemically modified and then enzymatically incorporated into larger oligosaccharide chains. ontosight.ai This approach allows for the creation of custom-designed glycans with specific structures and functions. For instance, derivatives of this compound can be used as substrates for glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, to produce complex N-glycans and other carbohydrate structures. ontosight.aiescholarship.org
The chemoenzymatic synthesis of various bioactive molecules has been advanced by the use of this compound and its derivatives. beilstein-journals.org It has been identified as a key intermediate in the enzymatic synthesis of N-acetylmannosamine (ManNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial step in the biosynthesis of sialic acids. nih.govnih.gov The enzyme UDP-N-acetylglucosamine 2-epimerase catalyzes the elimination of UDP from UDP-GlcNAc to form a this compound intermediate, which is then hydrated to yield ManNAc. nih.govresearchgate.netacs.org This understanding of the reaction mechanism has enabled researchers to harness this enzymatic transformation for the production of ManNAc and its derivatives.
New Methodologies in Carbohydrate Synthesis and Derivatization
The unique chemical properties of this compound have spurred the development of new synthetic methodologies in carbohydrate chemistry. The double bond in the glucal ring allows for a variety of chemical transformations, including additions and cyclizations, providing access to a diverse range of carbohydrate derivatives. ontosight.ai
The synthesis of this compound itself is typically achieved through the reaction of D-glucal with an acetylating agent. ontosight.ai Researchers have also explored the synthesis of various derivatives of this compound to be used as building blocks in more complex syntheses. For example, C-glycosidic derivatives of this compound have been synthesized to act as stable mimics of transition states in enzymatic reactions. nih.gov
Derivatization is a key strategy to modify the properties of this compound for specific applications. mdpi.comjfda-online.com Common derivatization techniques include:
Acylation: The introduction of acyl groups to protect hydroxyl functionalities or to introduce specific reporter groups. gcms.cz
Alkylation: The addition of alkyl groups to modify the solubility or reactivity of the molecule. gcms.cz
Silylation: The replacement of active hydrogens with silyl (B83357) groups to increase volatility for gas chromatography analysis or to serve as protecting groups in synthesis.
These derivatization methods expand the synthetic utility of this compound, enabling its incorporation into a wider array of complex carbohydrate structures and probes.
Perspectives on Enzymatic Catalysis and Biocatalysis
The study of this compound has provided significant insights into the mechanisms of enzymatic catalysis, particularly for epimerases involved in carbohydrate metabolism. researchgate.neteolss.net It is now well-established as a key intermediate in the reaction catalyzed by UDP-N-acetylglucosamine 2-epimerase. nih.govnih.govresearchgate.netacs.org The formation of the this compound intermediate proceeds through an anti-elimination of UDP, followed by a syn-addition of water to generate ManNAc. nih.govacs.orgcapes.gov.br
The transient nature of the this compound intermediate within the enzyme's active site highlights a key principle of biocatalysis: the stabilization of high-energy intermediates to facilitate a chemical transformation. researchgate.net In some cases, mutant enzymes have been engineered that release the this compound intermediate, providing direct evidence for its role in the catalytic cycle. nih.gov
The understanding of this compound's role in enzymatic reactions has implications for the broader field of biocatalysis. mdpi.comnih.govnih.gov By elucidating the mechanisms of enzymes that utilize this intermediate, researchers can engineer these enzymes for applications in biotechnology and synthetic chemistry. nih.govnih.gov This includes the development of biocatalytic processes for the production of valuable sugars and their derivatives. mdpi.commdpi.com
Potential for Advanced Chemical Biology Probes
The unique reactivity and structural features of this compound make it an attractive scaffold for the design of advanced chemical biology probes. nih.govchemicalprobes.org These probes are invaluable tools for studying the function and regulation of carbohydrate-modifying enzymes and for visualizing glycans in biological systems. nih.govcnio.es
Derivatives of this compound have been synthesized to act as inhibitors of UDP-N-acetylglucosamine 2-epimerase. nih.gov By mimicking the transition state of the reaction, these molecules can bind tightly to the enzyme's active site and block its activity. nih.gov Such inhibitors are crucial for dissecting the roles of this enzyme in various physiological and pathological processes. For example, novel UDP-exo-glycal derivatives have been designed to mimic the first transition state of the epimerization reaction. nih.gov
Furthermore, this compound can be functionalized with reporter groups, such as fluorescent tags or bioorthogonal handles, to create chemical probes for tracking carbohydrate metabolism and localization within cells. nih.gov The development of such probes is a rapidly advancing area of chemical biology, with the potential to provide unprecedented insights into the complex world of glycobiology. The discovery of this compound as a metabolite in the urine of a patient with sialuria, a rare metabolic disorder, underscores its biological relevance and potential as a biomarker. nih.govcaldic.com
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying 2-Acetamidoglucal in biological samples, and how can their reproducibility be ensured?
- Methodological Answer : Identification relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, use NMR to analyze characteristic peaks (e.g., vinyl protons at δ 5.5–6.5 ppm) and compare with synthetic standards. For MS, employ high-resolution electrospray ionization (HR-ESI-MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 218.08). Ensure reproducibility by documenting solvent systems, instrument parameters (e.g., 500 MHz NMR), and calibration with internal standards (e.g., tetramethylsilane). Cross-validate results using spiked biological matrices .
Q. How is this compound synthesized, and what are the critical steps for ensuring purity?
- Methodological Answer : Synthesis involves eliminating UDP from UDP-GlcNAc via enzymatic or chemical methods. Key steps include:
- Enzymatic : Use UDP-GlcNAc 2-epimerase under controlled pH (7.4–8.0) and temperature (37°C) to generate this compound.
- Chemical : Employ β-elimination reactions with alkaline conditions (e.g., NaOH) to remove UDP.
Purify via column chromatography (silica gel, chloroform/methanol gradient) and validate purity using HPLC (≥95% purity). Monitor intermediates with thin-layer chromatography (TLC) .
Q. What is the metabolic significance of this compound in sialuria pathophysiology?
- Methodological Answer : this compound is an intermediate in the UDP-GlcNAc-to-ManNAc epimerization pathway. In sialuria, impaired UDP-GlcNAc 2-epimerase activity leads to its accumulation (30–40 mg/L in urine). To study its role:
- Quantify levels in patient urine via LC-MS/MS.
- Compare with healthy controls to establish baseline thresholds.
- Investigate its inhibition effects on downstream sialic acid biosynthesis using in vitro enzyme assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in the detection of this compound across studies, particularly regarding its absence in prior literature?
- Methodological Answer : Contradictions often arise from differences in detection sensitivity or sample preparation. Address this by:
- Standardization : Use synthetic this compound as a reference (NMR/MS match).
- Method Validation : Perform spike-and-recovery experiments in biological matrices to assess extraction efficiency (≥80%).
- Cross-Lab Collaboration : Share protocols and blinded samples to identify methodological variability. For example, early studies may have lacked HR-MS instrumentation capable of distinguishing isobaric interferences .
Q. What experimental design considerations are crucial for studying the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies require:
- pH Variation : Incubate samples in buffers (pH 4.0–8.0) at 37°C and monitor degradation via UV-Vis or LC-MS.
- Temperature Sensitivity : Conduct accelerated stability tests (e.g., 4°C vs. 25°C) over 72 hours.
- Enzymatic Degradation : Add human serum or liver microsomes to assess metabolic half-life.
Use kinetic modeling (e.g., first-order decay) to derive degradation constants .
Q. How should researchers approach the synthesis of this compound analogs to investigate structure-activity relationships?
- Methodological Answer :
- Analog Design : Modify the acetamido group (e.g., replace with propionamido) or alter the glucal backbone (e.g., introduce fluorine at C3).
- Synthesis : Use regioselective protection/deprotection strategies (e.g., tert-butyldimethylsilyl ethers) followed by glycosylation.
- Activity Testing : Screen analogs for inhibitory effects on UDP-GlcNAc 2-epimerase using enzyme kinetics (IC determination).
Validate structural changes via X-ray crystallography or molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
